![molecular formula C16H18OP+ B066212 Bis(3,5-dimethylphenyl)phosphine oxide CAS No. 187344-92-9](/img/structure/B66212.png)
Bis(3,5-dimethylphenyl)phosphine oxide
Overview
Description
Bis(3,5-dimethylphenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C16H19OP . It is a white to almost white crystalline powder that is used in various chemical applications. The compound is known for its stability and unique chemical properties, making it valuable in both academic research and industrial applications .
Mechanism of Action
Target of Action
Bis(3,5-dimethylphenyl)phosphine oxide is a chemical compound that primarily targets the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The compound’s role is to facilitate the synthesis of these phosphinothioates, which are often found in pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Mode of Action
The compound interacts with its targets through a bromide ion accelerated reductive-coupling process . This process allows the synthesis of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The reaction can be carried out in an open flask at room temperature and in an aqueous medium .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of phosphinothioates. The compound’s action results in the formation of S–P (O) bonds, which are structurally contained in many pharmacologically active compounds . The downstream effects include the production of a variety of compounds that have vast applications in different fields .
Pharmacokinetics
The compound is known to be solid at room temperature , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of phosphinothioates. These phosphinothioates are used in the production of various pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and medium. The reaction it facilitates can be carried out at room temperature and in an aqueous medium . This suggests that the compound’s action, efficacy, and stability are robust across a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)phosphine oxide typically involves the reaction of 1-bromo-3,5-dimethylbenzene with magnesium turnings in tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with diethyl phosphonate to yield the desired phosphine oxide . The reaction conditions are as follows:
Formation of Grignard Reagent: 1-bromo-3,5-dimethylbenzene is added to a suspension of magnesium turnings in THF at 40-50°C.
Reaction with Diethyl Phosphonate: The Grignard reagent is cooled to 0°C and then reacted with diethyl phosphonate, followed by quenching with aqueous hydrochloric acid and extraction with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethylphenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine .
Scientific Research Applications
Catalysis
BDMPhos is extensively used as a ligand in catalytic processes, particularly in asymmetric synthesis. Its bulky structure enhances the selectivity and reactivity of metal catalysts.
Key Reactions Involving BDMPhos:
- Asymmetric Transfer Hydrogenation : BDMPhos forms chiral complexes with metals such as Iridium and is used for the hydrogenation of ketones, producing enantiomerically enriched alcohols.
- Cross-Coupling Reactions : It acts as a ligand in various coupling reactions, including:
- Suzuki-Miyaura Reaction
- Negishi Coupling
- Heck Reaction
Reaction Type | Metal Used | Application |
---|---|---|
Asymmetric Hydrogenation | Iridium | Hydrogenation of N-arylimines |
Cross-Coupling | Palladium | Formation of biaryl compounds |
Hiyama Coupling | Nickel | Synthesis of aryl silanes |
Organic Synthesis
BDMPhos is utilized in the synthesis of complex organic molecules due to its ability to stabilize reactive intermediates and facilitate the formation of chiral centers.
Notable Applications:
- Synthesis of Chiral Phosphines : BDMPhos can be transformed into various chiral phosphines that are crucial for enantioselective reactions.
- Formation of Coordination Complexes : It serves as a building block for creating metal complexes that exhibit unique properties useful in materials science.
Coordination Chemistry
As a ligand, BDMPhos plays an essential role in coordination chemistry. Its well-defined structure allows for the study of metal-ligand interactions and the development of new materials.
Applications in Coordination Chemistry:
- Metal-Based Drugs : BDMPhos is investigated for its potential to chelate metal ions, which can enhance the efficacy of metal-based therapeutics.
- Radiopharmaceuticals : Its ability to form stable complexes with radioactive isotopes makes it suitable for use in medical imaging and treatment.
Functional Materials
BDMPhos contributes to the development of functional materials with specific properties. Its presence can influence the thermal stability, solubility, and electronic properties of polymers and other materials.
Case Study 1: Asymmetric Synthesis
In a study published by researchers at ResearchGate, BDMPhos was used in the synthesis of α-hydroxyethyl-bis(3,5-dimethylphenyl)phosphine oxide. The study highlighted its effectiveness in achieving chiral discrimination during the reaction process.
Case Study 2: Coordination Complexes
A research article from Sigma-Aldrich demonstrated the use of BDMPhos in forming iron(II) chiral diimine diphosphine complexes. These complexes were shown to be effective catalysts for asymmetric transfer hydrogenation, showcasing BDMPhos's versatility in catalysis .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
- Bis(3,5-dimethylphenyl)phosphine
Uniqueness
Bis(3,5-dimethylphenyl)phosphine oxide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in certain catalytic processes compared to other similar phosphine oxides .
Biological Activity
Bis(3,5-dimethylphenyl)phosphine oxide is an organophosphorus compound with the molecular formula CHOP. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Stability : this compound is a white crystalline powder known for its stability at room temperature. Its unique structure, characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphine oxide moiety, imparts distinct electronic and steric properties that enhance its reactivity as a ligand in coordination chemistry .
Mechanism of Action : The compound primarily acts by targeting the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides. The interaction involves a bromide ion-accelerated reductive-coupling process, leading to the synthesis of S–P(O) bonds, which are crucial in many pharmacologically active compounds .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- A431 Human Epidermoid Carcinoma Cells : The compound demonstrated a cytostasis effect of approximately 49.9% at a concentration of 50 µM.
- MDA-MB 231 Human Breast Adenocarcinoma Cells : It exhibited a cytostasis rate of 48.9%, while other derivatives showed even higher efficacy with rates up to 72.4% .
The effectiveness against these cancer cell lines indicates its potential as an anticancer agent.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Specifically, it was effective against Bacillus subtilis , highlighting its potential as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, it is noted that the compound is solid at room temperature and exhibits stability that is beneficial for both laboratory and potential therapeutic applications.
Case Studies
- Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of this compound through a three-component reaction involving 2-formylbenzoic acid. The resulting compounds displayed moderate activity against HL-60 leukemia cells with IC values indicating significant biological potential .
- Catalytic Applications : In catalytic studies, this compound was used as a ligand in palladium-catalyzed reactions. The results indicated that it facilitated P–C coupling reactions more efficiently compared to other phosphine oxides, suggesting its utility in synthetic organic chemistry .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Cytotoxicity (MDA-MB 231) | Antibacterial Activity |
---|---|---|---|
This compound | Structure | 48.9% at 50 µM | Effective against Bacillus subtilis |
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | - | TBD | TBD |
This table illustrates that while this compound shows significant biological activity, further research is needed to explore the full range of its pharmacological effects compared to other derivatives.
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRTXPFJNGAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475953 | |
Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-92-9 | |
Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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